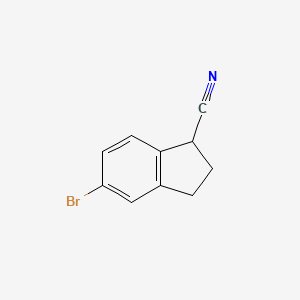

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile: is a chemical compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol It is a derivative of indene, featuring a bromine atom at the 5-position and a nitrile group at the 1-position of the indene ring

Mécanisme D'action

Mode of Action

It is known that indole derivatives, which share a similar structure, can interact with various biological targets and cause a range of effects .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile typically involves the bromination of 2,3-dihydro-1H-indene-1-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The indene ring can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).

Reduction: Reducing agents (e.g., LiAlH4, H2 with a catalyst), solvents (e.g., ether, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products:

Substitution: Various substituted indene derivatives.

Reduction: Corresponding amines.

Oxidation: Ketones or carboxylic acids.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: This compound is explored for its potential biological activitiesThis compound may be investigated for similar activities .

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the creation of novel compounds with specific desired properties .

Comparaison Avec Des Composés Similaires

5-Bromoindole: Another brominated indole derivative with potential biological activities.

2,3-Dihydro-1H-indene-1-carbonitrile: The non-brominated parent compound.

5-Chloro-2,3-dihydro-1H-indene-1-carbonitrile: A similar compound with a chlorine atom instead of bromine.

Uniqueness: 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the indene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry .

Activité Biologique

5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (C10H8BrN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H8BrN

- Molecular Weight : 222.08 g/mol

- CAS Number : 1188174-30-2

The biological activity of this compound is attributed to its structural features, particularly the presence of the bromine atom and the nitrile group. These functional groups enable the compound to interact with various biological targets, influencing multiple biochemical pathways:

- Inhibition of Enzymes : Similar indole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, potentially protecting cells from damage .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may possess antimicrobial and anticancer activities, although further research is needed to establish these effects conclusively .

Biological Activity Overview

The following table summarizes the reported biological activities and mechanisms associated with this compound:

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Enzyme Inhibition | CYP450 enzymes (e.g., CYP1A2) | |

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Interaction with microbial cell membranes | |

| Anticancer | Inducing apoptosis in cancer cells |

Case Study 1: Enzyme Inhibition

A study highlighted the role of this compound as an inhibitor of CYP1A2. This enzyme is involved in the metabolism of many drugs, suggesting that this compound could influence pharmacokinetics when co-administered with other medications. The study emphasized the need for further investigations into potential drug interactions and therapeutic implications .

Case Study 2: Antioxidant Effects

Research conducted on related indole derivatives demonstrated their capacity to reduce oxidative stress in cellular models. The findings suggest that this compound could similarly protect against oxidative damage, which is crucial in various diseases including cancer and neurodegenerative disorders .

Case Study 3: Antimicrobial Activity

In vitro studies have indicated that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. These findings warrant further exploration into its potential as an antimicrobial agent .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

- Modifications at the bromine site have been explored to improve enzyme inhibition and increase selectivity for specific targets.

- The introduction of additional functional groups has been shown to enhance antioxidant properties and broaden the spectrum of antimicrobial activity.

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYIHVIROJEXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.